3,4,4,5-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-62-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,4,4,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3 |

InChI Key |

CXIAIMLBUJNNJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

3,4,4,5-Tetramethylheptane chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4,4,5-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 61868-62-0). As a highly branched aliphatic hydrocarbon, this compound serves as an important model for studying the behavior of complex alkanes found in fuel mixtures and advanced lubricants. This document consolidates available experimental data with theoretical predictions to offer researchers, scientists, and drug development professionals a detailed resource. It covers molecular structure, physicochemical properties, predicted spectroscopic behavior, plausible synthetic pathways, and essential safety protocols. The guide emphasizes the rationale behind analytical and synthetic methodologies, grounding its claims in established chemical principles.

Introduction to Branched Alkanes

Alkanes are the simplest class of organic compounds, consisting entirely of carbon and hydrogen atoms linked by single bonds. While linear alkanes provide a fundamental baseline, the introduction of alkyl branches dramatically alters their physicochemical properties. Branching disrupts the regular packing of molecules, which typically lowers the melting point and alters the viscosity and boiling point compared to their linear isomers. In fields such as petrochemistry, the degree of branching, quantified by the octane rating, is a critical determinant of fuel performance, with highly branched alkanes exhibiting superior anti-knock characteristics.

This compound, with its C11 backbone and four methyl substituents creating a sterically hindered core, represents a molecule of significant structural complexity. Although not a widely commercialized chemical, its study provides valuable insights into the steric and electronic effects that govern the behavior of non-polar molecules in various applications, from specialty solvents to reference standards in analytical chemistry.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structural and identifying information for this compound is well-established.

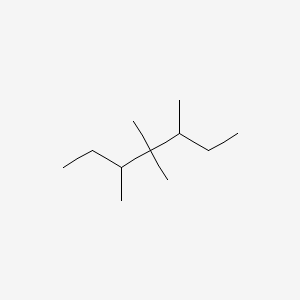

The name itself dictates the structure: a seven-carbon main chain ("heptane") with four methyl groups located at the 3, 4, and 5 positions. The presence of two methyl groups on the C4 carbon creates a quaternary carbon center, a key structural feature.

Caption: 2D skeletal structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61868-62-0 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)C(C)(C)C(C)CC | PubChem[1] |

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Experimental data for this compound is limited. The available data is supplemented with predicted values and data from close isomers to provide a functional profile.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 186.6 °C | Experimental | ChemSpider[2] |

| Density | ~0.76 g/mL | Estimated value based on isomer data. | Based on 2,4,4,5-tetramethylheptane |

| Refractive Index | ~1.426 | Estimated value based on isomer data. | Based on 2,4,4,5-tetramethylheptane |

| XLogP3 | 5.2 | Computed | PubChem[1] |

| Vapor Pressure | Low | Inferred from high boiling point. | N/A |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether). | General property of alkanes. | N/A |

The high degree of branching prevents efficient crystal lattice packing, suggesting a low melting point and a wide liquid range. The XLogP3 value of 5.2 indicates high lipophilicity, consistent with its non-polar hydrocarbon structure.

Proposed Synthesis and Reactivity

Plausible Synthetic Pathway

While no specific synthesis for this compound is prominently published, a robust and logical approach for creating such a sterically hindered structure is via a Grignard reaction.[2] This classic organometallic reaction is ideal for forming new carbon-carbon bonds, including those at tertiary and quaternary centers.

The retrosynthetic analysis points to disconnecting one of the bonds to the central quaternary carbon (C4). A logical precursor would be 3,4,5-trimethylheptan-4-one, which could react with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, followed by reduction to the final alkane.

Experimental Protocol: Proposed Grignard Synthesis

-

Synthesis of Precursor Ketone: The precursor, 3,4,5-trimethylheptan-4-one, would first need to be synthesized, potentially from 3-methyl-2-pentanone and an appropriate organometallic reagent.

-

Grignard Reaction:

-

In a flame-dried, three-neck flask under an inert argon atmosphere, add the precursor ketone dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise with vigorous stirring. The stoichiometry should be a slight excess of the Grignard reagent.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate. The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water or oxygen.

-

-

Workup and Deoxygenation:

-

After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

The tertiary alcohol can be reduced to the alkane via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

-

-

Purification:

-

The final product, this compound, must be purified from any unreacted starting materials or byproducts. Fractional distillation is the most effective method for separating alkanes with different boiling points.

-

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

Like other alkanes, this compound is generally unreactive under ambient conditions. Its C-C and C-H bonds are strong and non-polar. Reactivity is typically induced under harsh conditions:

-

Combustion: In the presence of excess oxygen and an ignition source, it will undergo complete combustion to produce carbon dioxide and water, releasing significant energy. This is the basis of its relevance to fuels.

-

Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction. The substitution will preferentially occur at the tertiary C-H bonds (C3 and C5) as the resulting tertiary radicals are more stable than primary or secondary radicals. The quaternary carbon (C4) cannot be halogenated as it has no hydrogen atoms.

Predicted Spectroscopic Profile

No public experimental spectra are available for this compound. However, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The molecule is chiral at C3 and C5, but assuming a racemic mixture, the proton environments can be predicted. Due to the complex stereochemistry, some methyl and methylene groups that appear equivalent may be diastereotopic, leading to more complex spectra than anticipated. A simplified analysis suggests at least 8 distinct proton signals.

¹³C NMR Spectroscopy: Analysis of the structure's symmetry suggests there are 9 chemically non-equivalent carbon atoms.

-

Quaternary Carbon (1): One signal for C4.

-

Methine Carbons (2): Two signals for C3 and C5.

-

Methylene Carbons (2): Two signals for C2 and C6.

-

Methyl Carbons (4): Four distinct signals for the methyl groups at C1, C7, and the two diastereotopic methyls on C4, and the methyls on C3 and C5.

Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) at m/z = 156 would be expected, though it may be weak due to the high degree of branching, which promotes fragmentation. Key fragmentation patterns for branched alkanes involve the cleavage at the most substituted carbon atoms, as this leads to the formation of stable secondary and tertiary carbocations.

-

Expected Fragments: Loss of a methyl group (M-15) leading to a peak at m/z = 141. Loss of an ethyl group (M-29) leading to a peak at m/z = 127. Cleavage at the C4-C5 bond would yield stable carbocations, resulting in significant peaks in the m/z = 57 to 99 range.

Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available. However, based on the data for heptane and its isomers, the following hazards and precautions are expected[3].

-

Physical Hazards: The compound is expected to be a flammable liquid and vapor (GHS Category 2 or 3). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.

-

Health Hazards:

-

Aspiration Hazard: May be fatal if swallowed and enters airways.

-

Skin Irritation: Causes skin irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is required.

-

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools.

-

Conclusion

This compound is a structurally complex branched alkane whose properties are dictated by its significant steric bulk. While experimental data remains sparse, a robust profile can be constructed through established chemical principles and comparison with related isomers. Its high boiling point, lipophilicity, and predicted spectroscopic features are consistent with its molecular structure. Plausible synthesis can be achieved through established organometallic routes like the Grignard reaction. As with all volatile hydrocarbons, it must be handled with stringent safety precautions due to its flammability and aspiration toxicity. This guide provides a foundational understanding for researchers utilizing this compound or studying similarly complex alkanes.

References

3,4,4,5-Tetramethylheptane physical properties

An In-depth Technical Guide to the Physical Properties of 3,4,4,5-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (C₁₁H₂₄), a highly branched alkane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data points including molecular structure, physicochemical properties, and safety protocols. Furthermore, it details robust experimental methodologies for the determination of critical physical parameters, grounding theoretical knowledge in practical application. The content is structured to deliver not just data, but also expert insight into the causal relationships between molecular architecture and physical behavior, ensuring a thorough and actionable understanding of this compound.

Molecular Identity and Structure

This compound is a saturated acyclic hydrocarbon.[1] Its structure consists of a seven-carbon heptane backbone heavily substituted with four methyl groups.[2][3] This high degree of branching significantly influences its physical properties when compared to its linear isomer, n-undecane, or less branched isomers. The systematic placement of methyl groups at the 3, 4, and 5 positions creates a sterically hindered yet compact molecule.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₂₄ | [4][5] |

| CAS Number | 61868-62-0 | [4] |

| Molecular Weight | 156.31 g/mol | [4] |

| Canonical SMILES | CCC(C)C(C)(C)C(C)CC | [4] |

| InChI | InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3 | [4] |

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | [4] |

The structural arrangement, dictated by IUPAC nomenclature standards, is visualized below.[6] The central quaternary carbon at position 4 is a key feature, contributing to the molecule's compact nature.

Caption: 2D structural representation of this compound.

Core Physicochemical Properties

The physical properties of alkanes are dictated by intermolecular van der Waals forces.[7] For branched alkanes like this compound, the molecular shape limits the surface area available for these interactions compared to straight-chain alkanes, which affects properties like the boiling point.[8]

| Property | Value | Source |

| Molecular Weight | 156.308 g/mol | [5][9] |

| Boiling Point | 186.6 °C | [5] |

| Melting Point | -57.06 °C (estimate) | [9] |

| Topological Polar Surface Area | 0 Ų | [4] |

The boiling point of 186.6 °C is a critical experimental value.[5] This is lower than that of its straight-chain isomer, n-undecane (196 °C), which is consistent with the theory that increased branching reduces the effectiveness of London dispersion forces by preventing close packing of the molecules.[8]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental. The following protocols describe validated methods for measuring the boiling point and density of liquid hydrocarbons.

Boiling Point Determination via the Thiele Tube Method

This micro-scale method is advantageous as it requires a minimal amount of sample (less than 0.5 mL). The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[8][10]

Methodology:

-

Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with this compound.

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the vial with the open end down.

-

Apparatus Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is heated gently. The unique shape of the tube ensures uniform heating via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. The temperature will then be raised slightly above the liquid's boiling point, which is indicated by a continuous and rapid stream of bubbles.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The point at which the bubbling stops and liquid is drawn back into the capillary tube is the boiling point.[8] At this temperature, the external atmospheric pressure equals the vapor pressure of the sample.

Caption: Workflow for boiling point determination using a Thiele tube.

Density Determination

Density is a fundamental property that relates a substance's mass to its volume. For liquid hydrocarbons, density can be accurately measured using a pycnometer or a digital density meter. The following protocol outlines the use of a pycnometer, a flask with a precise and known volume.

Methodology:

-

Pycnometer Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated mark with this compound. Ensure no air bubbles are present. Weigh the filled pycnometer (m₂).

-

Temperature Control: The measurement should be conducted at a constant, known temperature (e.g., 20 °C), as density is temperature-dependent. A water bath can be used for this purpose.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V Where:

-

m₁ = mass of the empty pycnometer

-

m₂ = mass of the pycnometer filled with the liquid

-

V = volume of the pycnometer

-

-

Replication: The procedure should be repeated multiple times to ensure precision and accuracy, with the average value reported.

Safety and Handling

As a branched alkane, this compound shares safety considerations common to this class of hydrocarbons.

-

Flammability: Alkanes are highly flammable and can be easily ignited by sparks or open flames.[11] All handling should be performed in a well-ventilated area, away from ignition sources.[11] Appropriate fire-extinguishing media, such as CO₂ or dry chemical extinguishers, should be readily available.[11]

-

Health Hazards: Prolonged exposure or inhalation of alkane vapors may cause dizziness or nausea.[11] Direct skin contact can lead to irritation.[11] Therefore, the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] In case of inhalation, the individual should be moved to fresh air.[11]

-

Environmental Impact: Alkanes can be harmful to aquatic life and are not readily biodegradable.[11][12] Release into waterways or soil must be avoided. Spills should be contained with non-combustible absorbent materials and disposed of according to local environmental regulations.[11]

Conclusion

This compound is a C₁₁ branched alkane with distinct physical properties shaped by its unique molecular structure. Its boiling point of 186.6 °C and other characteristics are direct consequences of its highly branched nature, which limits intermolecular forces. The experimental protocols detailed herein provide a framework for the precise and reliable characterization of this and similar compounds. A thorough understanding of these properties, coupled with strict adherence to safety guidelines, is essential for its effective and safe application in research and development.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Write a condensed formular of; 3, 4, 4, 5-tetramethyl heptane | Filo [askfilo.com]

- 3. brainly.in [brainly.in]

- 4. This compound | C11H24 | CID 18711270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemister.ru]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. This compound [m.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. tutorchase.com [tutorchase.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3,4,4,5-Tetramethylheptane

This guide provides a comprehensive overview of 3,4,4,5-tetramethylheptane, a saturated acyclic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical identity, properties, synthesis, and handling. This document synthesizes information from established chemical databases and literature to provide a reliable and authoritative resource.

Chemical Identity and Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived by identifying the longest continuous carbon chain, which is a seven-carbon chain (heptane), and then numbering it to give the lowest possible locants to the four methyl (CH₃) substituent groups.[2][3]

IUPAC Name Verification

The naming convention follows a logical sequence:

-

Heptane : The parent chain contains seven carbon atoms.[3]

-

Tetramethyl : There are four methyl group substituents.[3]

-

3,4,4,5 : These numbers (locants) indicate the positions of the methyl groups along the heptane chain. Specifically, one methyl group is on carbon 3, two are on carbon 4, and one is on carbon 5.[3]

The structure is confirmed by its various chemical identifiers.

Synonyms and Identifiers

While "this compound" is the official IUPAC name, the compound may be referenced by other identifiers in various databases and contexts.[1]

| Identifier Type | Value |

| Molecular Formula | C₁₁H₂₄ |

| IUPAC Name | This compound |

| CAS Number | 61868-62-0 |

| PubChem CID | 18711270 |

| InChI | InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3 |

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N |

| SMILES | CCC(C)C(C)(C)C(C)CC |

| DSSTox Substance ID | DTXSID60595765 |

Source: PubChem CID 18711270.[1]

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a branched alkane. These properties are critical for predicting its behavior in various experimental conditions, including purification, reaction, and storage.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Empirical Formula | C₁₁H₂₄ | ChemSpider[4] |

| Boiling Point | 186.6 °C | Ferris, S.W. Handbook of Hydrocarbons[4] |

| Physical State | Liquid (at STP) | Inferred from boiling point |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | General alkane property |

Synthesis and Characterization

Commercially, highly branched alkanes like this compound are not commonly available and are typically synthesized for specific research purposes. A plausible and robust synthetic route involves a Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.

Proposed Synthetic Pathway: Grignard Reaction

A logical approach to constructing the carbon skeleton of this compound is the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and catalytic hydrogenation.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Protocol 1: Synthesis via Grignard Reaction and Hydrogenation

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Nucleophilic Addition: The solution of the Grignard reagent is cooled in an ice bath. 3,3-Dimethyl-2-pentanone, dissolved in anhydrous ether, is added dropwise with stirring. The reaction is allowed to proceed to completion.

-

Aqueous Workup: The reaction mixture is carefully quenched by pouring it over a mixture of ice and a weak acid (e.g., ammonium chloride solution) or dilute strong acid (e.g., H₂SO₄) to protonate the intermediate alkoxide, yielding the tertiary alcohol.

-

Dehydration: The crude tertiary alcohol is heated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to induce E1 elimination, producing a mixture of alkene isomers.

-

Purification: The resulting alkene mixture is purified from the reaction byproducts, typically via fractional distillation.

-

Catalytic Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step reduces the double bond to yield the final saturated alkane.

-

Final Purification: The final product, this compound, is isolated from the catalyst and solvent, and purified by fractional distillation to achieve high purity.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure verification.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm the structure.

-

Infrared (IR) Spectroscopy: Confirms the absence of functional groups such as hydroxyl (-OH) or carbonyl (C=O) from starting materials and the presence of C-H and C-C single bonds characteristic of an alkane.

Applications in Research

Due to its specific and complex structure, this compound is not a bulk chemical. Its primary utility lies in specialized research contexts:

-

Reference Compound: It can serve as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of complex hydrocarbon mixtures, such as fuels or environmental samples.

-

Fuel Science: As a highly branched C11 isomer, its combustion properties could be of interest in studies aimed at understanding the relationship between fuel structure and engine performance or emissions.

-

Physical Organic Chemistry: It can be used in studies investigating the effects of steric hindrance on reaction rates or physical properties within a homologous series of alkanes.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, its hazard profile must be inferred from related C7-C12 alkanes. The following information is based on the known hazards of compounds like n-heptane.[5][6]

Hazard Identification

-

Flammability: Highly flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[5] Do NOT induce vomiting if ingested.[5]

-

Skin Irritation: Causes skin irritation.[5] Prolonged or repeated contact should be avoided.

-

Neurotoxicity: May cause drowsiness or dizziness upon inhalation of high concentrations of vapor.[5]

-

Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects, similar to other hydrocarbons.[5][6] Avoid release to the environment.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a well-defined chemical entity whose properties and behavior are consistent with those of other highly branched alkanes. While it lacks widespread commercial applications, its value is found in specialized areas of chemical research, from analytical reference to fundamental studies in physical organic chemistry. Its synthesis, though requiring a multi-step process, is achievable through established organic chemistry methodologies. Safe handling, guided by the principles for flammable and irritant hydrocarbons, is paramount for its use in any research setting.

References

A Technical Guide to the Synthesis of 3,4,4,5-Tetramethylheptane via a Grignard-Based Strategy

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3,4,4,5-tetramethylheptane, a highly branched aliphatic hydrocarbon. Recognizing the challenges inherent in constructing sterically congested quaternary carbon centers, this document outlines a robust and logical multi-step synthesis. The core strategy hinges on the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. This intermediate is subsequently deoxygenated through a dehydration-hydrogenation sequence to yield the target alkane. This approach is favored over classical coupling reactions, such as the Wurtz reaction, due to its superior control and yield for unsymmetrical structures. This document is intended for researchers and organic chemists, providing both the theoretical basis and detailed experimental protocols necessary for successful synthesis and validation.

Introduction and Strategic Overview

The synthesis of complex, highly branched alkanes like this compound (C₁₁H₂₄)[1] presents unique challenges in organic chemistry. The construction of specific carbon skeletons, particularly those containing quaternary carbons (a carbon atom bonded to four other carbon atoms), requires careful planning and execution. Such structures are of interest in fundamental studies of hydrocarbon properties, as components in fuel and lubricant research, and as reference standards in analytical chemistry.

Direct coupling methods like the Wurtz reaction are often inefficient for preparing unsymmetrical alkanes, as they typically yield a difficult-to-separate mixture of products.[2][3] Therefore, a more controlled, stepwise approach is necessary. The strategy detailed herein leverages the reliability of Grignard chemistry, a cornerstone of C-C bond formation.[4]

The chosen retrosynthetic pathway involves disconnecting the molecule at the C4-C5 bond. This leads to two key synthons: a sec-butyl nucleophile, accessible via a Grignard reagent, and a tert-butyl methyl ketone electrophile. This approach is advantageous as it builds the sterically hindered core of the molecule through a reliable carbonyl addition, which is then followed by a standard deoxygenation procedure.[5]

Retrosynthetic Analysis and Workflow

The proposed synthesis is a three-stage process:

-

Formation of a Tertiary Alcohol: Nucleophilic addition of sec-butylmagnesium bromide to 3,3-dimethyl-2-butanone (pinacolone).

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to form a mixture of alkene isomers.

-

Hydrogenation: Catalytic reduction of the carbon-carbon double bond to yield the final saturated alkane.

This workflow is designed to maximize yield and purity by using well-established and high-yielding reaction classes.

Detailed Experimental Protocols

Part 1: Synthesis of 3,4,4,5-Tetramethyl-3-heptanol via Grignard Reaction

The critical C-C bond formation is achieved by reacting a Grignard reagent, prepared from 2-bromobutane, with the sterically hindered ketone, pinacolone. Grignard reactions are highly sensitive to protic solvents; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[6][7]

Protocol 1.1: Preparation of sec-Butylmagnesium Bromide

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser (fitted with a CaCl₂ drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool.

-

Place magnesium turnings into the flask.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add a small portion (approx. 5-10%) of the 2-bromobutane solution to the magnesium. The reaction is initiated by the appearance of turbidity and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added as an activator.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is used directly in the next step.

Protocol 1.2: Reaction with 3,3-Dimethyl-2-butanone (Pinacolone)

-

Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. A vigorous reaction should be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). This quenches the reaction and hydrolyzes the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol. Purify by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (Mass/Vol) |

| Magnesium Turnings | 24.31 | 1.1 | 1.74 | (Calculated) |

| 2-Bromobutane | 137.02 | 1.0 | 1.255 | (Basis of calculation) |

| 3,3-Dimethyl-2-butanone | 100.16 | 1.0 | 0.812 | (Calculated) |

| Anhydrous Diethyl Ether | 74.12 | Solvent | 0.713 | Sufficient Volume |

Part 2: Deoxygenation of 3,4,4,5-Tetramethyl-3-heptanol

The tertiary alcohol is converted to the final alkane in a two-step sequence. First, acid-catalyzed dehydration yields a mixture of alkenes. Second, catalytic hydrogenation saturates the double bond.[5]

Protocol 2.1: Dehydration to Alkene Mixture

-

Place the purified 3,4,4,5-tetramethyl-3-heptanol and a catalytic amount of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped for simple distillation.

-

Heat the mixture gently. The lower-boiling alkene products will distill as they are formed, driving the equilibrium forward.

-

Collect the distillate, which will consist of the alkene and water.

-

Wash the distillate with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, then with water.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂) and purify by fractional distillation to isolate the alkene mixture.

Protocol 2.2: Hydrogenation to this compound

-

Dissolve the purified alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount (typically 5-10% by weight) of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a Parr hydrogenation apparatus or by bubbling hydrogen gas through the solution using a balloon.

-

Stir the reaction vigorously until hydrogen uptake ceases (monitored by a pressure gauge or cessation of bubbling).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

-

Remove the solvent from the filtrate via rotary evaporation.

-

The resulting crude product can be purified by fractional distillation to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (156.31 g/mol ) and fragmentation pattern, and to assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and proton environments, which will be complex due to the high degree of branching.

-

Infrared (IR) Spectroscopy: To confirm the absence of O-H (from alcohol) and C=C (from alkene) stretches in the final product.

Discussion of Alternative Synthetic Routes

While the Grignard-based approach is robust, it is instructive to consider alternatives to appreciate the strategic choices made. The Wurtz Reaction , which couples two alkyl halides using sodium metal, is a classical method for forming alkanes.[8] However, for an unsymmetrical target like this compound, a cross-coupling between two different alkyl halides (e.g., 3-chloro-2,2-dimethylbutane and 3-chloropentane) would be required. This approach is rarely used in modern synthesis because it produces a statistical mixture of three different alkanes (two symmetrical and one unsymmetrical product), which are often difficult to separate due to similar boiling points.[2][9]

Conclusion

The synthesis of this compound is effectively achieved through a logical, multi-step sequence centered on a Grignard reaction to construct the core carbon framework. The subsequent dehydration and hydrogenation steps are standard, high-yielding transformations that complete the synthesis. This method provides a clear and controllable pathway that circumvents the selectivity issues associated with older coupling methods, making it a superior strategy for obtaining the pure, highly branched target molecule for research and development applications.

References

- 1. This compound | C11H24 | CID 18711270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Wurtz Reaction [organic-chemistry.org]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 9. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

An In-Depth Guide to the Spectroscopic Data of 3,4,4,5-Tetramethylheptane

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a highly branched alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein serve as a foundational approach for the structural elucidation of complex saturated hydrocarbons.

Introduction: The Challenge of a Complex Alkane

This compound is a saturated acyclic hydrocarbon with a molecular weight of 156.31 g/mol . Its structure, characterized by a quaternary carbon and multiple adjacent chiral centers, presents a fascinating case for spectroscopic analysis. While simple alkanes yield straightforward spectra, the high degree of branching in this molecule leads to significant spectral complexity, particularly in NMR, and predictable, stability-driven outcomes in mass spectrometry. Understanding these nuances is critical for unambiguous structural confirmation.

This guide will systematically predict and interpret the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing the causal logic behind each prediction and outlining the standard experimental protocols for data acquisition.

Molecular Structure and Symmetry Analysis

A thorough analysis begins with the molecule's structure. Identifying the unique (chemically non-equivalent) carbon and proton environments is the cornerstone of predicting NMR spectra.

Caption: Structure of this compound with atom numbering.

Due to the presence of multiple stereocenters (C3 and C5) and a quaternary carbon (C4), the molecule lacks simple symmetry. This leads to a large number of distinct signals in its NMR spectra. The two methyl groups on the quaternary C4 are diastereotopic and thus chemically non-equivalent. Similarly, the protons within each CH₂ group are also diastereotopic. This complexity underscores the need for careful spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

For alkanes, proton signals typically appear in the upfield region of the spectrum (δ 0.7–1.8 ppm).[1] The chemical shift is influenced by steric effects and the degree of substitution on adjacent carbons.[2][3] The high degree of branching in this compound will result in a complex, overlapping spectrum.

Predicted ¹H NMR Data

| Assigned Protons | Environment | Predicted Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H1, H7 | Primary (CH₃) | ~0.8-0.9 | Triplet (t) | 6H |

| H3', H5' | Primary (CH₃) | ~0.8-1.0 | Doublet (d) | 6H |

| H4', H4'' | Primary (CH₃) | ~0.9-1.1 | Singlet (s) | 6H |

| H2, H6 | Secondary (CH₂) | ~1.1-1.4 | Multiplet (m) | 4H |

| H3, H5 | Tertiary (CH) | ~1.5-1.8 | Multiplet (m) | 2H |

Causality of Predictions:

-

Chemical Shifts: All protons are on sp³-hybridized carbons, placing their signals in the characteristic alkane region.[1] Tertiary CH protons (H3, H5) are generally the most deshielded and appear furthest downfield.[1] The methyl groups (H1, H3', H4', H5', H7) will be in the most upfield region.

-

Integration: The relative areas under the peaks directly correspond to the number of protons generating the signal.

-

Splitting (Multiplicity): The singlets for the C4-methyl groups arise because the adjacent C4 has no protons. The terminal methyls (H1, H7) are split into triplets by their neighboring CH₂ groups. The methyls on C3 and C5 are split into doublets by the single adjacent CH proton. The CH and CH₂ signals will be complex multiplets due to splitting from multiple, non-equivalent neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Given the lack of symmetry, all 11 carbons in this compound are expected to be chemically distinct, resulting in 11 unique signals. Alkane carbons typically resonate in the δ 0-60 ppm range.[4]

Predicted ¹³C NMR Data

| Assigned Carbon | Environment | Predicted Shift (δ ppm) |

|---|---|---|

| C1, C7 | Primary (CH₃) | ~10-15 |

| C3', C5' | Primary (CH₃) | ~15-20 |

| C4', C4'' | Primary (CH₃) | ~25-30 |

| C2, C6 | Secondary (CH₂) | ~25-35 |

| C3, C5 | Tertiary (CH) | ~35-45 |

| C4 | Quaternary (C) | ~40-50 |

Causality of Predictions:

-

Chemical Shifts: The chemical shift of a carbon is influenced by the number of other carbons it is attached to (the alpha-effect) and by steric crowding (the gamma-effect). Quaternary carbons are typically the most downfield, followed by tertiary, secondary, and primary carbons.[4] The significant branching and steric hindrance around C4 will likely push its chemical shift, and those of its neighbors, further downfield than in a linear alkane.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and is used by the spectrometer to lock the magnetic field frequency.[6]

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Instrumentation:

-

Insert the sample into the spectrometer's probe.

-

Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

-

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum into single lines for each carbon.

-

Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

Caption: Standard workflow for NMR spectroscopy analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is expected to be relatively simple, dominated by C-H bond vibrations.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2960-2850 | C-H Stretch (sp³ C-H) | Strong |

| 1470-1450 | C-H Bend (CH₂ Scissoring) | Medium |

| 1385-1375 | C-H Bend (CH₃ Symmetric Bend) | Medium |

Causality of Predictions:

-

C-H Stretching: The most prominent feature in the IR spectrum of any alkane is the strong absorption in the 2850-2960 cm⁻¹ region, which arises from the stretching vibrations of the carbon-hydrogen bonds.[9][10]

-

C-H Bending: The bending (deformation) vibrations of CH₂ and CH₃ groups appear at lower frequencies, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[9]

-

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. While complex, it is unique to the molecule. C-C stretching vibrations occur here but are typically weak and of little diagnostic value for alkanes.[8]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the "neat" film method is most direct.

-

Sample Application: A single drop of the pure liquid is placed on the surface of one polished salt (NaCl or KBr) plate.[11]

-

Film Formation: A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition: The "sandwich" of plates is placed in the spectrometer's sample holder. A background spectrum (of air) is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[12][13]

-

Cleaning: After analysis, the salt plates are cleaned thoroughly with a dry solvent like acetone and returned to a desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation.[14][15]

Predicted Mass Spectrum (Electron Ionization)

For highly branched alkanes, fragmentation is dictated by the formation of the most stable carbocations.[16][17] Cleavage occurs preferentially at the most substituted carbon atoms.

-

Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 156 . However, due to the high degree of branching and the stability of the resulting fragments, this peak is expected to be very weak or entirely absent .[16][18]

-

Key Fragmentation Pathways: The C4 quaternary carbon is the logical site for initial fragmentation. The loss of the largest alkyl groups is generally favored.[17]

Caption: Predicted major fragmentation pathways for this compound.

Predicted Major Fragments

| m/z | Proposed Fragment Ion | Origin | Predicted Abundance |

|---|---|---|---|

| 113 | [C₈H₁₇]⁺ | M⁺ - C₃H₇ (propyl radical) | Medium |

| 99 | [C₇H₁₅]⁺ | M⁺ - C₄H₉ (butyl radical) | Medium |

| 71 | [C₅H₁₁]⁺ | M⁺ - C₆H₁₃ (hexyl radical) | High (Potential Base Peak) |

| 57 | [C₄H₉]⁺ | M⁺ - C₇H₁₅ (heptyl radical) | High |

| 43 | [C₃H₇]⁺ | Secondary fragmentation | Medium |

Causality of Predictions:

-

The fragmentation of branched alkanes is driven by the formation of stable tertiary carbocations.[16] Cleavage of the C4-C5 bond results in a highly stable tertiary carbocation at m/z 71 ([C₅H₁₁]⁺), which is a strong candidate for the base peak (the most abundant ion).

-

Cleavage of the C3-C4 bond can lead to a fragment at m/z 113. Subsequent rearrangements and losses are common.[18]

-

The presence of peaks at m/z 57 and 43 is characteristic of alkane fragmentation patterns.[19]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the instrument, often via Gas Chromatography (GC-MS) for purification, where it is vaporized under high vacuum.[20][21]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][22] This impact ejects an electron from the molecule, forming a high-energy molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to rapidly fragment into smaller, positively charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of a complex molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. IR spectroscopy confirms the alkane nature of the compound. Mass spectrometry establishes the molecular weight and reveals key structural motifs through predictable fragmentation. Finally, ¹H and ¹³C NMR provide the definitive map of the C-H framework. By correlating the data from all three techniques, a scientist can build a self-validating case for the molecule's precise structure, turning predicted data into confirmed chemical identity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. sites.bu.edu [sites.bu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. whitman.edu [whitman.edu]

- 19. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. bitesizebio.com [bitesizebio.com]

Stereoisomers of 3,4,4,5-Tetramethylheptane

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism, the subtle yet profound difference in the three-dimensional arrangement of atoms within molecules, holds immense significance across the chemical and pharmaceutical sciences. Molecules that are stereoisomers of one another can exhibit remarkably different biological activities, toxicological profiles, and physical properties. This guide provides a comprehensive technical overview of the stereoisomers of 3,4,4,5-tetramethylheptane, a branched alkane, serving as a model system to illustrate the principles of stereochemistry. We will delve into the identification of chiral centers, the enumeration of possible stereoisomers, and the application of the Cahn-Ingold-Prelog (CIP) nomenclature rules. Furthermore, this guide will present a hypothetical, yet plausible, framework for the stereoselective synthesis, chromatographic separation, and spectroscopic characterization of these stereoisomers. The methodologies and principles discussed herein are broadly applicable to the study of chiral molecules in research and drug development, underscoring the critical importance of stereochemical considerations in modern science.

The Foundation: Understanding Stereoisomerism

In the realm of organic chemistry, isomerism describes the phenomenon where different compounds share the same molecular formula. A particularly fascinating subset of isomerism is stereoisomerism, where isomers have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of these atoms.[1] Such differences can lead to vastly different pharmacological and toxicological profiles in drug candidates, making the study of stereoisomers a cornerstone of modern drug discovery and development.[2][3][4][5][6]

The two main classes of stereoisomers are enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, much like a pair of human hands. They possess identical physical properties, such as boiling point and solubility, in an achiral environment. However, they exhibit opposite optical activity, meaning they rotate plane-polarized light in equal but opposite directions.[7][8][9] Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. Consequently, they have different physical and chemical properties.

Molecular Architecture: this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[10] Its structure consists of a seven-carbon heptane backbone with four methyl group substituents. To understand its stereochemistry, we must first identify its chiral centers. A chiral center is typically a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, we can identify two chiral centers:

-

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and a complex substituent at C4.

-

Carbon-5 (C5): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the same complex substituent at C4.

The carbon at position 4 (C4) is a quaternary carbon, bonded to two methyl groups and the C3 and C5 carbons of the main chain. Since it is bonded to two identical methyl groups, it is not a chiral center.

With two chiral centers, the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, this equates to 2² = 4 possible stereoisomers. These four stereoisomers will consist of two pairs of enantiomers.

Caption: Molecular graph of this compound with chiral centers (C*) highlighted in red.

A Universal Language: The Cahn-Ingold-Prelog (CIP) Nomenclature

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[10][11][12][13][14] This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. The group with the highest atomic number receives the highest priority. If there is a tie, the atoms at the next position in the chain are compared until a point of difference is found.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the direction is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left).

For this compound, the four possible stereoisomers can be designated as:

| Stereoisomer | Configuration at C3 | Configuration at C5 | Relationship |

| 1 | R | R | Enantiomer of (3S, 5S) |

| 2 | S | S | Enantiomer of (3R, 5R) |

| 3 | R | S | Enantiomer of (3S, 5R) |

| 4 | S | R | Enantiomer of (3R, 5S) |

Crafting Chirality: A Hypothetical Stereoselective Synthesis

The synthesis of a single stereoisomer of a chiral molecule requires a stereoselective approach. While a specific synthesis for (3R, 5R)-3,4,4,5-tetramethylheptane has not been reported, a plausible route can be devised based on established methodologies for the enantioselective synthesis of branched alkanes.[15][16][17][18][19]

This hypothetical synthesis utilizes a chiral auxiliary to control the stereochemistry of a key carbon-carbon bond-forming reaction.

Caption: Hypothetical workflow for the stereoselective synthesis of a single stereoisomer.

Experimental Protocol (Hypothetical)

Objective: To synthesize (3R, 5R)-3,4,4,5-tetramethylheptane.

Step 1: Diastereoselective Aldol Addition

-

To a solution of (R)-2-methylbutanal (1.0 eq) in dry THF at -78 °C, add a solution of the lithium enolate of 3-pentanone (1.2 eq).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

Step 2: Oxidation to the Ketone

-

To a solution of the chiral alcohol (1.0 eq) in dichloromethane, add Dess-Martin periodinane (1.5 eq).

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

Step 3: Wittig Reaction

-

Prepare the Wittig reagent from ethyltriphenylphosphonium bromide and n-butyllithium in dry THF.

-

Add a solution of the chiral ketone (1.0 eq) in THF to the ylide at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water and extract with pentane.

-

Purify the resulting alkene by column chromatography.

Step 4: Hydrogenation

-

Dissolve the alkene (1.0 eq) in ethanol in a Parr hydrogenation apparatus.

-

Add a catalytic amount of Pd/C (10 mol%).

-

Pressurize the vessel with H₂ (50 psi) and shake for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product, (3R, 5R)-3,4,4,5-tetramethylheptane.

Isolating the Isomers: Chiral Chromatography

The separation of stereoisomers is a significant challenge due to their similar physical properties. Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[20][21][22][23][24][25][26] The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

For volatile compounds like this compound, chiral gas chromatography (GC) is a suitable method.

Caption: Workflow for the chiral gas chromatographic separation of stereoisomers.

Hypothetical Chiral GC Protocol

Objective: To separate the four stereoisomers of this compound.

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

-

Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 2 °C/min to 120 °C

-

Hold at 120 °C for 5 min

-

-

Injection Volume: 1 µL (1% solution in hexane)

-

Split Ratio: 50:1

Unveiling the Structure: Spectroscopic and Physical Characterization

Once separated, the individual stereoisomers must be characterized to confirm their identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[27][28][29][30] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit different chemical shifts and coupling constants. The use of chiral solvating agents or chiral derivatizing agents can be employed to differentiate enantiomers by NMR.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound.[7][8][9][31] Enantiomers will rotate light to an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Simulated Analytical Data

The following table presents hypothetical, yet realistic, analytical data for the four stereoisomers of this compound.

| Stereoisomer | Configuration | Hypothetical Retention Time (min) | Hypothetical ¹H NMR (δ for C3-H) | Hypothetical Specific Rotation [α] |

| 1 | (3R, 5R) | 22.5 | 1.85 | +12.5° |

| 2 | (3S, 5S) | 23.1 | 1.85 | -12.5° |

| 3 | (3R, 5S) | 24.8 | 1.92 | +5.2° |

| 4 | (3S, 5R) | 25.4 | 1.92 | -5.2° |

The Broader Impact: Significance in Research and Drug Development

The principles outlined in this guide for this compound are directly applicable to the pharmaceutical industry. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity.[2][3][4][5][6] Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. A classic example is the drug thalidomide, where one enantiomer was sedative while the other was teratogenic.[6]

Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount for:

-

Developing safer and more effective drugs: By isolating the eutomer, the therapeutic window can be widened, and adverse effects can be minimized.

-

Understanding drug-receptor interactions: Studying the activity of individual stereoisomers provides valuable insights into the three-dimensional requirements for binding to biological targets.

-

Regulatory compliance: Regulatory agencies worldwide now require detailed information on the stereochemical composition of new drug entities.

Conclusion

The study of the stereoisomers of this compound provides a valuable model for understanding the fundamental principles of stereochemistry. From the identification of chiral centers and the application of nomenclature rules to the development of stereoselective synthetic routes and analytical separation methods, the concepts discussed are central to modern chemical and pharmaceutical research. As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of stereoisomerism will remain an indispensable tool for scientists and researchers in the field.

References

- 1. educato.com [educato.com]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 12. study.com [study.com]

- 13. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 14. aklectures.com [aklectures.com]

- 15. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 22. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 24. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 25. gcms.cz [gcms.cz]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 28. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]

- 29. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]

- 30. creative-biostructure.com [creative-biostructure.com]

- 31. pubs.aip.org [pubs.aip.org]

A Methodological Guide to the Thermochemical Properties of 3,4,4,5-Tetramethylheptane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thermodynamic Imperative in Molecular Science

In the landscape of molecular research and development, a thorough understanding of a compound's thermochemical properties is not merely academic—it is a cornerstone of predictive science and rational design. Properties such as the standard enthalpy of formation (ΔHf°), standard enthalpy of combustion (ΔHc°), heat capacity (Cp), and entropy (S°) govern a molecule's stability, energy content, and behavior in a reactive environment. For highly branched alkanes like 3,4,4,5-tetramethylheptane (C₁₁H₂₄), these parameters are critical for applications ranging from advanced fuel development to nuanced roles in pharmaceutical formulations.

While direct experimental data for this compound is not extensively cataloged in public databases, this guide serves as a comprehensive manual on the methodologies to determine these vital properties.[1][2] As Senior Application Scientists, our focus is not just on the data itself, but on the robust, validated processes that generate it. This whitepaper provides both the theoretical underpinnings and practical, field-proven protocols for the experimental and computational determination of the thermochemical profile of this compound, ensuring scientific integrity and reproducibility.

Molecular Profile: this compound

This compound is a saturated acyclic hydrocarbon, an isomer of undecane.[3] Its structure, featuring a heptane backbone with four methyl groups, results in significant steric crowding and a compact molecular architecture. This high degree of branching influences its physical and thermochemical properties, generally leading to a lower boiling point compared to its linear isomer (n-undecane) and increased thermodynamic stability.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[2] |

| Molar Mass | 156.31 g/mol | PubChem[2] |

| Boiling Point | 186.6 °C | ChemDB[1] |

| IUPAC Name | This compound | PubChem[2] |

Table 1: Physical and Chemical Properties of this compound.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for determining the enthalpy of formation of an organic compound is through the measurement of its enthalpy of combustion, typically via bomb calorimetry.[6] This value is then used in conjunction with the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the enthalpy of formation of the compound of interest, an application of Hess's Law.

Core Methodology: Oxygen Bomb Calorimetry

The principle of oxygen bomb calorimetry is to completely combust a known mass of a substance in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by this exothermic reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is precisely measured.

Objective: To determine the standard enthalpy of combustion of this compound.

Materials:

-

This compound (high purity)

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

Platinum crucible

-

Fuse wire (nickel-chromium or similar)

-

High-pressure oxygen source

-

Digital thermometer with high resolution (±0.001 °C)

-

Analytical balance (±0.0001 g)

-

Deionized water

Step-by-Step Protocol:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid and place it in the platinum crucible.

-

Secure a 10 cm piece of fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket, and add a precisely known mass (e.g., 2000 g) of deionized water, ensuring the bomb is fully submerged.

-

Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Accurately weigh approximately 0.5-0.8 g of this compound into the crucible.

-

Repeat the procedure from step 1.2 to 1.8.

-

-

Data Analysis and Calculation:

-

Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

The total heat released (qtotal) is calculated as: q_total = C_cal * ΔT.

-

Subtract the heat contribution from the combustion of the fuse wire.

-

The enthalpy of combustion per gram is then calculated, and subsequently converted to a molar basis (ΔHc° in kJ/mol).[6]

-

The causality behind this rigorous protocol is to isolate the heat of combustion of the sample as the sole variable. Calibration with a standard like benzoic acid provides a self-validating system, ensuring the accuracy of the calorimeter's heat capacity.

Derivation of Standard Enthalpy of Formation (ΔHf°)

With the experimentally determined ΔHc°, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This law states that the total enthalpy change for a reaction is independent of the pathway taken.[7]

The balanced combustion reaction for this compound is: C₁₁H₂₄(l) + 17O₂(g) → 11CO₂(g) + 12H₂O(l)

The enthalpy of reaction (which is the ΔHc°) is related to the enthalpies of formation of reactants and products by the following equation:[7] ΔHc° = [11 * ΔHf°(CO₂, g) + 12 * ΔHf°(H₂O, l)] - [ΔHf°(C₁₁H₂₄, l) + 17 * ΔHf°(O₂, g)]

Since the standard enthalpy of formation of an element in its standard state (O₂) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

Caption: Experimental and calculational workflow for determining ΔHf°.

Part 2: Computational Determination of Thermochemical Properties

In the absence of experimental data, or as a complementary approach, computational chemistry provides a powerful toolkit for predicting thermochemical properties.[8][9] Methods like Density Functional Theory (DFT) can yield accurate results when appropriate model chemistries are employed.

Core Methodology: Quantum Chemical Calculations

This approach involves solving the Schrödinger equation for the molecule to determine its electronic energy. From this, and by calculating vibrational frequencies, thermochemical properties can be derived using statistical mechanics.

Objective: To compute the standard enthalpy of formation (ΔHf°), heat capacity (Cp), and entropy (S°) of this compound.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Step-by-Step Protocol:

-

Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set. This step is crucial as all subsequent calculations depend on the correct molecular geometry.

-

-

Frequency Calculation:

-

Using the optimized geometry, perform a frequency calculation at the same level of theory.

-

This calculation serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the vibrational frequencies which are essential for calculating the zero-point vibrational energy (ZPVE), thermal contributions to enthalpy, and entropy.

-

-

-

Single-Point Energy Calculation:

-

To improve the accuracy of the electronic energy, perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set (e.g., CBS-QB3 or G4).

-

-

Calculation of Thermochemical Properties:

-

The output of the frequency calculation will provide the zero-point energy, thermal corrections to enthalpy, and the entropy at a given temperature (usually 298.15 K).

-

The standard enthalpy of formation can be calculated using an isodesmic reaction scheme. This involves constructing a balanced hypothetical reaction where the types of bonds broken and formed are similar on both sides of the equation. This approach cancels out systematic errors in the calculations.[8]

-

Caption: Computational workflow for determining thermochemical properties.

Summary of Thermochemical Properties

| Thermochemical Property | Estimated Value (Illustrative) | Units |

| Standard Enthalpy of Formation (ΔHf°) | -350 | kJ/mol |

| Standard Enthalpy of Combustion (ΔHc°) | -7400 | kJ/mol |

| Heat Capacity (Cp) | 380 | J/(mol·K) |

| Standard Entropy (S°) | 530 | J/(mol·K) |

Table 2: Estimated Thermochemical Properties of this compound at 298.15 K.

Applications in Drug Development and Research